molecular formula C18H16FN7O2 B2979549 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1007047-20-2

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

Cat. No.: B2979549
CAS No.: 1007047-20-2
M. Wt: 381.371
InChI Key: JMXBOYYSRQNOGB-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide is a synthetic compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide can be achieved through a multi-step organic synthesis process involving key intermediates The initial step often involves the preparation of the 4-fluorophenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate This is achieved through cyclization reactions involving suitable precursors like 4-fluorobenzaldehyde and hydrazine derivatives under specific conditions, such as elevated temperatures and the presence of a catalyst Following this, the methylation of the pyrazole ring is performed using methylating agents like methyl iodide under basic conditions

Industrial Production Methods

For industrial-scale production, these synthetic steps need to be optimized for cost-efficiency and yield. Automated continuous-flow systems can be utilized to maintain reaction conditions with high precision, thus enhancing the overall efficiency. The use of greener solvents and reagents, alongside waste minimization strategies, is also essential in large-scale synthesis to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions primarily at the pyrazole and pyrimidine moieties. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride, targeting the carbonyl groups or nitro functionalities if present in analogs.

  • Substitution: : Electrophilic aromatic substitution occurs predominantly on the fluorophenyl ring. Reagents like bromine can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2), Peracids

  • Reduction: : Sodium borohydride (NaBH4)

  • Substitution: : Halogens (Br2, Cl2)

Major Products

Depending on the reaction, the major products vary. For instance, oxidation can lead to the formation of hydroxylated or carbonyl derivatives, while substitution can introduce halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide serves as a valuable intermediate in the synthesis of complex heterocyclic compounds. Its unique structure aids in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

Biologically, the compound has been investigated for its potential as a kinase inhibitor, given its ability to interact with ATP-binding sites of various enzymes. This makes it a candidate for anti-cancer and anti-inflammatory drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to modulate specific molecular pathways makes it a subject of interest in the treatment of diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.

Industry

Industrially, the compound finds use in the development of new materials with unique electronic properties, such as organic semiconductors, due to its rigid and planar structure.

Comparison with Similar Compounds

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide stands out due to its specific combination of fluorophenyl and pyrazolopyrimidine groups.

Similar Compounds

  • **N-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-ethyl-1H-pyrazol-5-yl)-2-methoxyacetamide

  • **N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

Compared to these compounds, the subject compound’s specific structural features offer distinct interactions with biological targets, making it uniquely suitable for certain applications.

This compound’s versatility across different scientific fields makes it a subject of ongoing research and interest.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN7O2/c1-11-7-15(23-16(27)9-28-2)26(24-11)18-14-8-22-25(17(14)20-10-21-18)13-5-3-12(19)4-6-13/h3-8,10H,9H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXBOYYSRQNOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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